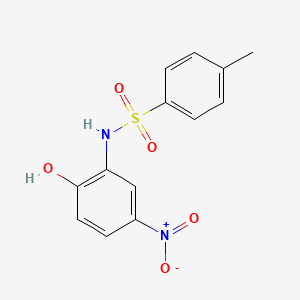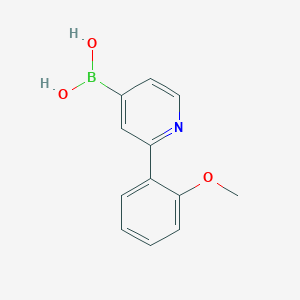
(2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include the use of a palladium catalyst such as Pd(PPh3)4, a base like K2CO3, and a solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the hydroboration of alkenes, which involves the addition of a boron-hydrogen bond across a carbon-carbon double bond . This method is advantageous due to its high efficiency and the availability of starting materials. Additionally, the use of continuous flow reactors can enhance the scalability and safety of the production process.
化学反应分析
Types of Reactions
(2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like organolithium or Grignard reagents for substitution reactions . The reaction conditions typically involve mild to moderate temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield the corresponding phenol or ketone, while reduction can produce a boronate ester or borane derivative .
科学研究应用
(2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of (2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity or the modulation of receptor function . Additionally, the compound can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds and the synthesis of complex organic structures .
相似化合物的比较
Similar Compounds
(2-Methylpyridin-4-yl)boronic Acid: This compound is similar in structure but has a methyl group instead of a methoxyphenyl group.
Pyridine-4-boronic Acid: This compound lacks the methoxyphenyl substitution and is used in similar cross-coupling reactions.
2-Aminopyridine-4-boronic Acid: This compound contains an amino group, which imparts different reactivity and applications.
Uniqueness
The presence of the methoxyphenyl group in (2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid imparts unique electronic and steric properties, making it more suitable for specific applications in organic synthesis and medicinal chemistry. The methoxy group can enhance the compound’s ability to interact with biological targets and improve its solubility in organic solvents .
属性
分子式 |
C12H12BNO3 |
|---|---|
分子量 |
229.04 g/mol |
IUPAC 名称 |
[2-(2-methoxyphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H12BNO3/c1-17-12-5-3-2-4-10(12)11-8-9(13(15)16)6-7-14-11/h2-8,15-16H,1H3 |
InChI 键 |
JGRPFEVQGWBXTQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)C2=CC=CC=C2OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


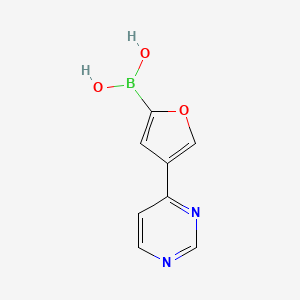
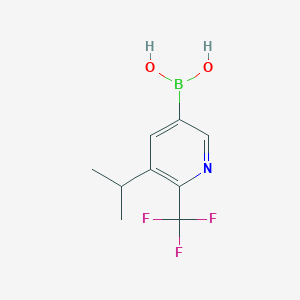
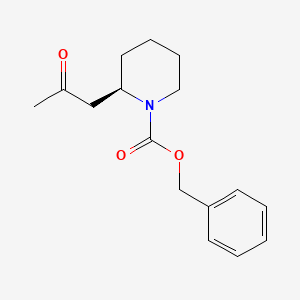
![2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine](/img/structure/B14082913.png)
![(R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one](/img/structure/B14082919.png)
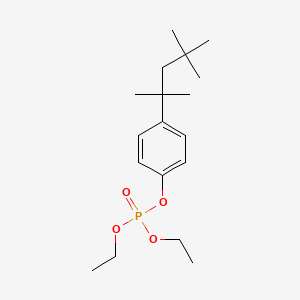
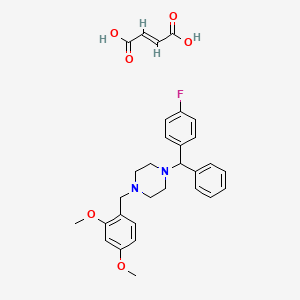
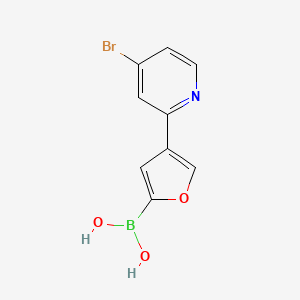
![5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione](/img/structure/B14082934.png)
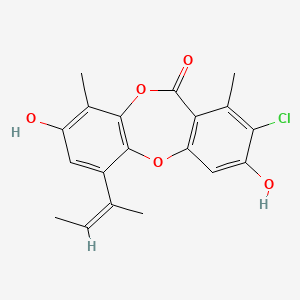
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzoic acid](/img/structure/B14082937.png)

